molecular formula C8H8ClNO2 B1296332 2-Amino-2-(2-chlorophenyl)acetic acid CAS No. 88744-36-9

2-Amino-2-(2-chlorophenyl)acetic acid

Cat. No. B1296332
CAS RN: 88744-36-9
M. Wt: 185.61 g/mol
InChI Key: LMIZLNPFTRQPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(2-chlorophenyl)acetic acid” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . This compound is also known by other names such as Benzeneacetic acid, α-amino-2-chloro-, Glycine, 2- (o-chlorophenyl)- .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(2-chlorophenyl)acetic acid” consists of an amino group (NH2) and a carboxylic acid group (COOH) attached to a 2-chlorophenyl group .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Application : 2-Amino-2-(2-chlorophenyl)acetic Acid is used as an intermediate in the pharmaceutical industry . It’s part of the API family for Clopidogrel Hydrogen Sulfate, which is an anticoagulant .
    • Method of Application : As an intermediate, it’s used in the synthesis process of the final pharmaceutical product. The specific procedures and parameters would depend on the synthesis pathway of the final product .
    • Results or Outcomes : The outcome of using this compound as an intermediate is the production of pharmaceutical products, specifically anticoagulants .
  • Synthesis of Phenylacetoxy Cellulosics and Halogenated Derivatives

    • Application : 2-Chlorophenylacetic acid, which is structurally similar to 2-Amino-2-(2-chlorophenyl)acetic acid, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
    • Method of Application : The specific methods of application would depend on the synthesis pathway of the final product .
    • Results or Outcomes : The outcome of using this compound in synthesis is the production of phenylacetoxy cellulosics and its halogenated derivatives .
  • Pharmaceutical Testing

    • Application : 2-Amino-2-(2-chlorophenyl)acetic Acid is used as a reference standard in pharmaceutical testing .
    • Method of Application : It’s used to ensure the quality and purity of pharmaceutical products. The specific procedures and parameters would depend on the testing protocols .
    • Results or Outcomes : The outcome of using this compound as a reference standard is the assurance of the quality and safety of pharmaceutical products .
  • Synthesis of Hydrochloride Derivatives

    • Application : 2-Amino-2-(2-chlorophenyl)acetic acid can be used to synthesize its hydrochloride derivatives .
    • Method of Application : The specific methods of application would depend on the synthesis pathway of the final product .
    • Results or Outcomes : The outcome of using this compound in synthesis is the production of hydrochloride derivatives .
  • Synthesis of Indole Derivatives

    • Application : Indole derivatives, which can potentially be synthesized from 2-Amino-2-(2-chlorophenyl)acetic acid, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method of Application : The specific methods of application would depend on the synthesis pathway of the final product .
    • Results or Outcomes : The outcome of using this compound in synthesis is the production of indole derivatives with various biological activities .
  • Chemical Research

    • Application : 2-Amino-2-(2-chlorophenyl)acetic Acid can be used in chemical research as a reference standard .
    • Method of Application : It’s used to ensure the quality and purity of chemical compounds. The specific procedures and parameters would depend on the testing protocols .
    • Results or Outcomes : The outcome of using this compound as a reference standard is the assurance of the quality and safety of chemical compounds .
  • Anti-Inflammatory Activity

    • Application : Indole derivatives, which can potentially be synthesized from 2-Amino-2-(2-chlorophenyl)acetic acid, possess various biological activities, including anti-inflammatory activity .
    • Method of Application : The specific methods of application would depend on the synthesis pathway of the final product .
    • Results or Outcomes : The outcome of using this compound in synthesis is the production of indole derivatives with anti-inflammatory activity .

Safety And Hazards

Based on the available information, it’s recommended to avoid breathing mist, gas or vapours of “2-Amino-2-(2-chlorophenyl)acetic acid”. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-amino-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZLNPFTRQPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302892
Record name 2-amino-2-(2-chlorophenyl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80302892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-chlorophenyl)acetic acid

CAS RN

88744-36-9, 141196-64-7
Record name 2-(2-Chlorophenyl)glycine
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Record name 2-amino-2-(2-chlorophenyl)acetic acid
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Record name (�±)-2-Chlorophenylglycine
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Record name 2-(2-CHLOROPHENYL)GLYCINE
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